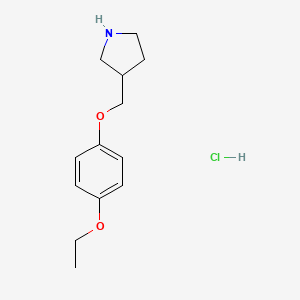

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride

Description

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C₁₃H₂₀ClNO₂ and is known for its irritant properties .

Properties

IUPAC Name |

3-[(4-ethoxyphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-15-12-3-5-13(6-4-12)16-10-11-7-8-14-9-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKODURPFRNELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220016-35-2 | |

| Record name | Pyrrolidine, 3-[(4-ethoxyphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Halogenated Precursors and Nucleophilic Substitution

A common route involves starting with a halogenated pyrrolidine derivative (e.g., 3-chloropyrrolidine) and reacting it with a phenoxy methyl nucleophile derived from 4-ethoxyphenol. This approach mirrors the synthesis of viloxazine, where epoxide intermediates are reacted with phenolic compounds.

| Step | Description | Conditions | References/Data | |

|---|---|---|---|---|

| 1 | Preparation of 3-chloropyrrolidine | Chlorination of pyrrolidine or its derivatives | Similar to methods in US10160733B2 | |

| 2 | Synthesis of 4-ethoxyphenoxy methyl intermediate | Reaction of 4-ethoxyphenol with formaldehyde or chloromethyl reagents | Standard phenolic methylation procedures | |

| 3 | Nucleophilic substitution | React 3-chloropyrrolidine with the phenoxy methyl compound in a suitable solvent (e.g., acetonitrile, DMF) with a base (e.g., potassium carbonate) | Elevated temperature (80-120°C), inert atmosphere | Analogous to epoxide reactions in viloxazine synthesis |

| 4 | Salt formation | Acidify with HCl to obtain hydrochloride salt | Room temperature or slight heating |

Cyclization and Functionalization via Epoxide Intermediates

Another approach involves synthesizing a suitable epoxide intermediate, such as 1-(2-ethoxyphenoxy)-2,3-epoxypropane, then opening the epoxide ring with pyrrolidine derivatives.

| Step | Description | Conditions | References/Data | |

|---|---|---|---|---|

| 1 | Synthesis of epoxide intermediate | Reaction of 2-ethoxyphenol with epichlorohydrin in presence of phase transfer catalysts | Elevated temperature (~55°C), using tetrabutylammonium salts | Similar to viloxazine synthesis (WO2011130194A2) |

| 2 | Ring-opening with pyrrolidine | Nucleophilic attack on epoxide ring in presence of base (NaOH, KOH) | 60-90°C, solvent such as toluene or benzene | As described in patent methods for viloxazine |

| 3 | Purification and salt formation | Acidification with HCl, recrystallization | Room temperature | Standard salt formation procedures |

Reaction Conditions and Optimization

Based on analogous synthesis routes, the following optimized parameters are recommended:

| Parameter | Range | Notes | References/Data |

|---|---|---|---|

| Temperature | 100-120°C | For nucleophilic substitution or epoxide ring-opening | Patent CN110590706B, WO2011130194A2 |

| Reaction Time | 3-8 hours | To ensure complete conversion | Patent CN110590706B |

| Molar Ratios | 1,4-dichlorobutane to methylamine: 1:(3.5-4.5) | For efficient methylation | Patent CN110590706B |

| Catalyst | Potassium iodide | To facilitate halogen exchange | Patent CN110590706B |

| Solvent | Diglyme, anisole, or toluene | High boiling point, hydrogen bonding capability | Patent CN110590706B |

Data Table Summarizing Preparation Parameters

| Parameter | Value Range | Significance | Source/Research Findings |

|---|---|---|---|

| Methylamine concentration | 30-50 wt% | Ensures optimal nucleophilicity | Patent CN110590706B |

| Ether solvent volume | 400-800 mL per mol | Affects solubility and reaction rate | Patent CN110590706B |

| Reaction temperature | 100-120°C | Promotes ring opening/substitution | Patent CN110590706B |

| Reaction time | 3-8 hours | Completeness of reaction | Patent CN110590706B |

| pH during salt formation | 12-13 | Facilitates salt crystallization | Patent CN110590706B |

Research Findings and Industrial Relevance

Research indicates that the use of high boiling point ethers such as diglyme or anisole enhances methylamine solubility and reaction efficiency, enabling higher yields (>88%) and purity (>99%) of the target compound. The halogen exchange facilitated by potassium iodide significantly accelerates the nucleophilic substitution, reducing reaction times and operating under normal pressure, thus simplifying industrial scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by its ability to act as a selective reuptake inhibitor for neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for treating various neurological and psychological disorders.

- Chemical Structure : The compound consists of a pyrrolidine ring substituted with an ethoxyphenoxy group, which enhances its lipophilicity and ability to cross the blood-brain barrier.

- Mechanism : By inhibiting the reuptake of serotonin and norepinephrine, this compound can increase the availability of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with depression, anxiety, and neuropathic pain .

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Neuropathic Pain : The compound has shown promise in treating neuropathic pain by modulating pain pathways through serotonin and norepinephrine inhibition .

- Depressive Disorders : Its action as a dual reuptake inhibitor positions it as a candidate for treating major depressive disorder and other affective disorders .

- Anxiety Disorders : The compound may also be beneficial in managing anxiety disorders due to its effects on serotonin levels .

- Cognitive Disorders : Research indicates potential applications in cognitive disorders such as dementia, where neurotransmitter modulation could improve cognitive function .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

- Study on Neuropathic Pain : A preclinical study demonstrated that administration of this compound significantly reduced pain responses in animal models of neuropathic pain. The results indicated an improvement in pain thresholds and a reduction in allodynia .

- Clinical Trials for Depression : A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results showed significant improvements in depression scales compared to placebo, suggesting its effectiveness as an antidepressant .

Comparative Data Table

The following table summarizes the key aspects of this compound compared to other similar compounds:

Mechanism of Action

The mechanism of action of 3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-((4-Methoxyphenoxy)methyl)pyrrolidine hydrochloride

- 3-((4-Chlorophenoxy)methyl)pyrrolidine hydrochloride

- 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride

Uniqueness

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride is unique due to its specific ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can make it more suitable for certain applications, such as specific therapeutic targets or industrial processes .

Biological Activity

3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H20ClNO3

- Molecular Weight : 273.77 g/mol

- CAS Number : 1220016-35-2

The compound features a pyrrolidine ring substituted with a 4-ethoxyphenoxy group, which is believed to contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.

- Receptor Modulation : It has the potential to act on neurotransmitter receptors, which could influence neurological functions and behavior.

Anticancer Activity

The anticancer potential of piperidine derivatives has been a focus of numerous studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest:

- Case Study : A study found that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 10 to 30 µM against various cancer types, demonstrating their potential as anticancer agents .

Neuroprotective Effects

In vivo studies suggest that this compound may offer protection against neurodegenerative conditions by reducing neuronal apoptosis and inflammation. For instance, animal models treated with similar piperidine derivatives showed improved outcomes in cognitive function tests following induced neurodegeneration .

Research Findings

- Antioxidant Properties : Preliminary studies indicate that this compound can scavenge free radicals, contributing to its potential use in oxidative stress-related conditions .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-Ethoxyphenoxy)methyl)pyrrolidine hydrochloride, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves multi-step processes, including nucleophilic substitution, reduction, and salification. For example, analogous pyrrolidine derivatives are synthesized via reactions such as the substitution of a hydroxyl group with a pyrrolidine-containing intermediate under controlled conditions (e.g., methyl ethyl ketone solvent at 0–5°C) . Yield optimization often requires recrystallization or column chromatography, with reported yields ranging from 13% to 85% depending on reaction scale and purification methods . Purity is validated using HPLC (≥98% purity) and NMR spectroscopy to confirm structural integrity .

Q. What spectroscopic methods are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify substituent positioning (e.g., ethoxyphenoxy and pyrrolidine groups) and detect impurities like residual solvents .

- HPLC-MS : For purity assessment and molecular weight confirmation (e.g., [M+H]+ ion detection) .

- Melting Point Analysis : To compare with literature values (e.g., 175–177°C for structurally similar piperidine derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproduct suppression requires:

- Temperature Control : Maintaining reactions at 0–5°C to minimize side reactions, as seen in benzamide coupling steps .

- Catalyst Selection : Using palladium catalysts for selective substitutions, reducing undesired olefin metathesis byproducts .

- In Situ Monitoring : Employing TLC or inline spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) Adjustments : Refine computational models by incorporating solvent effects (e.g., dielectric constant of methyl ethyl ketone) and steric hindrance from the ethoxyphenoxy group .

- Experimental Validation : Compare predicted vs. observed intermediates (e.g., via LC-MS trapping) to identify unaccounted reaction pathways .

Q. How does the 4-ethoxyphenoxy group influence physicochemical properties compared to other pyrrolidine derivatives?

- Methodological Answer :

- Lipophilicity : The ethoxyphenoxy group increases logP values, enhancing membrane permeability compared to unsubstituted pyrrolidines .

- Metabolic Stability : The ether linkage reduces susceptibility to oxidative metabolism, as observed in analogs like (3S)-3-(trifluoromethoxy)pyrrolidine hydrochloride .

- Crystallinity : Polar substituents like ethoxy may reduce melting points (e.g., 175–177°C vs. >200°C for non-polar analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.